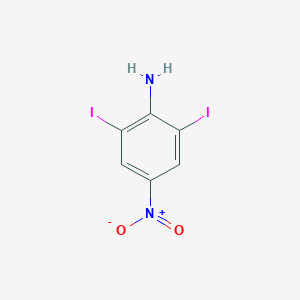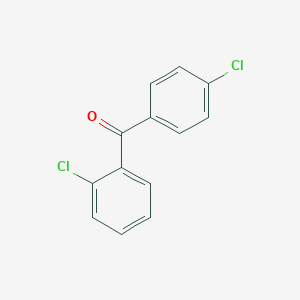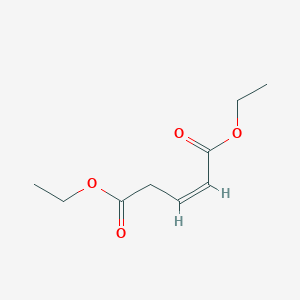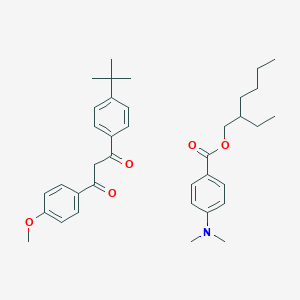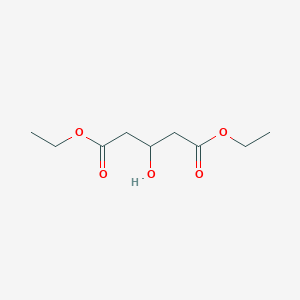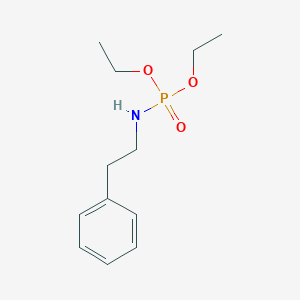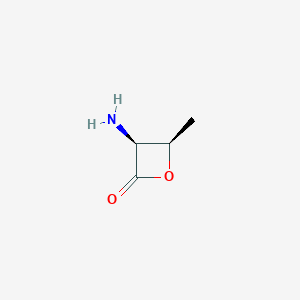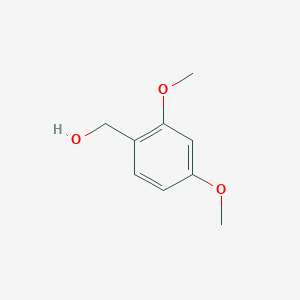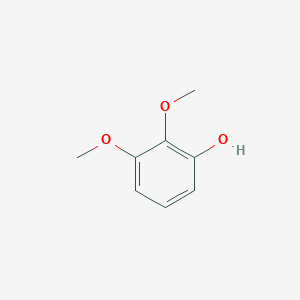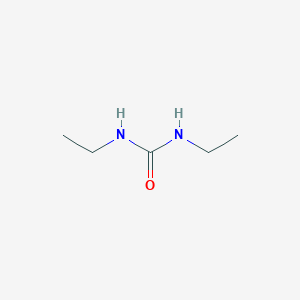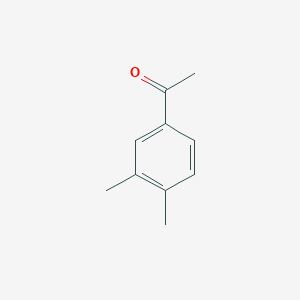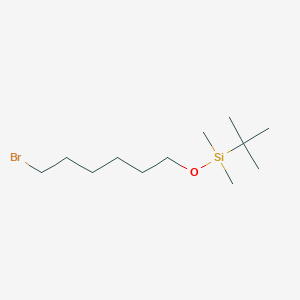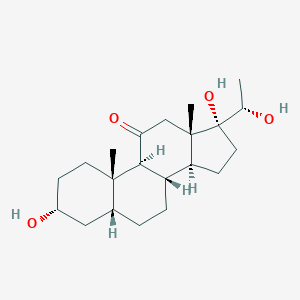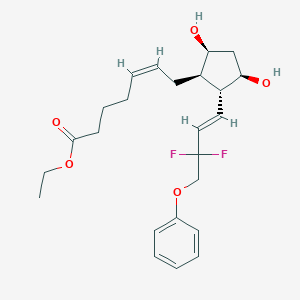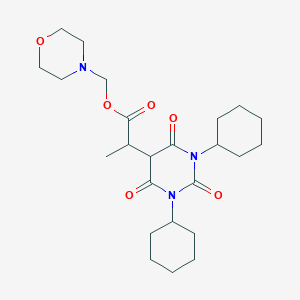
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate, also known as MDP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MDP is a derivative of the well-known drug thalidomide and has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor properties. In
科学研究应用
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has shown promising results in various scientific research applications. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to have immunomodulatory properties, making it a potential treatment for autoimmune diseases such as multiple sclerosis and lupus. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to have anti-tumor properties, making it a potential treatment for various types of cancer.
作用机制
The mechanism of action of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is not fully understood, but it is believed to involve the modulation of the immune system. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to activate the NOD2 receptor, which is involved in the recognition of bacterial peptidoglycans. This activation leads to the production of cytokines and chemokines, which are involved in the regulation of the immune response. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation.
生化和生理效应
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to have various biochemical and physiological effects. It has been shown to increase the production of anti-inflammatory cytokines such as IL-10 and reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has also been shown to increase the phagocytic activity of macrophages, which are involved in the clearance of pathogens and cellular debris. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also water-soluble, making it easy to administer to cells and animals. However, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has some limitations for lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate has not been extensively studied in vivo, so its effects in animals are not well-known.
未来方向
There are several future directions for the study of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate. One direction is the further elucidation of its mechanism of action. Understanding how Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate modulates the immune system could lead to the development of more effective treatments for inflammatory and autoimmune diseases. Another direction is the study of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate in animal models. Understanding the effects of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate in vivo could lead to the development of more effective cancer treatments. Additionally, the synthesis of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate derivatives could lead to the development of more potent and selective compounds for scientific research.
合成方法
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate can be synthesized through a multi-step process that involves the reaction of thalidomide with various reagents. The first step involves the conversion of thalidomide to 5-hydroxythalidomide, which is then reacted with morpholine and formaldehyde to form the morpholin-4-ylmethyl derivative. The final step involves the reaction of the morpholin-4-ylmethyl derivative with 1,3-dicyclohexylurea to form Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate. The synthesis of Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate is a complex process that requires expertise in organic chemistry.
属性
CAS 编号 |
129750-91-0 |
|---|---|
产品名称 |
Morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate |
分子式 |
C24H37N3O6 |
分子量 |
463.6 g/mol |
IUPAC 名称 |
morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-yl)propanoate |
InChI |
InChI=1S/C24H37N3O6/c1-17(23(30)33-16-25-12-14-32-15-13-25)20-21(28)26(18-8-4-2-5-9-18)24(31)27(22(20)29)19-10-6-3-7-11-19/h17-20H,2-16H2,1H3 |
InChI 键 |
YVHRNTICSJDWJI-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OCN4CCOCC4 |
规范 SMILES |
CC(C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3)C(=O)OCN4CCOCC4 |
同义词 |
morpholin-4-ylmethyl 2-(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinan-5-y l)propanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



